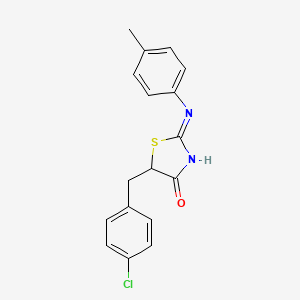
(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, with the CAS number 301174-55-0, is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN2OS
- Molecular Weight : 330.83 g/mol
- IUPAC Name : 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
The compound features a thiazolidinone core, which is a recognized scaffold in drug development due to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.
- Case Study : A study involving thiazolidine derivatives demonstrated their ability to reduce cell viability in glioblastoma multiforme cells through apoptosis induction and cell cycle arrest. The specific binding interactions within cellular pathways were elucidated using molecular docking studies, revealing critical interactions with proteins involved in cancer progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | MDA-MB-231 | 10 |
| 5g | HCT116 | 12 |
| 5g | MCF7 | 8 |
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. Studies suggest that this compound may possess significant activity against various bacterial strains.
- Case Study : In vitro tests revealed that certain thiazolidinones exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Mycobacterium tuberculosis, indicating potential as antitubercular agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act by inhibiting enzymes critical for cancer cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The structural features of thiazolidinones may interfere with bacterial cell wall synthesis or function.
Research Findings and Future Directions
Research continues to explore the full therapeutic potential of this compound. Current investigations focus on optimizing its structure for enhanced efficacy and reduced toxicity.
Ongoing Studies
- In Vivo Models : Future studies aim to evaluate the compound's efficacy in animal models to better understand its pharmacokinetics and therapeutic index.
- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents could yield synergistic effects.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFZUMVAICYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














